molecular formula C9H11F3N2 B13054334 (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine

(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine

Katalognummer: B13054334
Molekulargewicht: 204.19 g/mol
InChI-Schlüssel: PUJYRAIIWDESCZ-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral diamine derivative characterized by a 4-(trifluoromethyl)phenyl group attached to the first carbon of an ethane-1,2-diamine backbone. The trifluoromethyl (-CF₃) group confers strong electron-withdrawing properties, enhancing the compound’s stability and influencing its interactions in biological or catalytic systems. The stereochemistry at the first carbon (R-configuration) is critical for enantioselective applications, such as asymmetric synthesis or pharmaceutical activity.

Eigenschaften

Molekularformel

C9H11F3N2

Molekulargewicht

204.19 g/mol

IUPAC-Name

(1R)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1

InChI-Schlüssel

PUJYRAIIWDESCZ-QMMMGPOBSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@H](CN)N)C(F)(F)F

Kanonische SMILES

C1=CC(=CC=C1C(CN)N)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reduction of 4-(trifluoromethyl)acetophenone. One efficient method employs recombinant Escherichia coli cells for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol, which can then be further converted to the desired diamine . The reaction conditions often include the use of a polar organic solvent-aqueous medium, such as isopropanol, to enhance substrate solubility and reaction efficiency.

Industrial Production Methods: Industrial production of this compound may involve scalable biocatalytic processes, leveraging the high enantioselectivity and efficiency of recombinant whole-cell catalysis. The use of polar organic solvents in combination with aqueous systems can significantly improve yields and reduce reaction times, making the process more viable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the diamine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include imines, amides, and various substituted derivatives, depending on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its efficacy in various applications .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Fluorinated Aromatic Groups

Compound A : (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine
  • Structure : Two 4-fluorophenyl groups replace the trifluoromethyl substituent.
  • Key Differences: Electronic Effects: Fluorine atoms are less electron-withdrawing than -CF₃, reducing the compound’s lipophilicity and reactivity in electron-deficient environments .
  • Applications : Used in chiral ligand systems for asymmetric catalysis due to its rigid diastereomeric structure .
Compound B : (1R)-1-[6-fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine
  • Structure : Combines a trifluoromethyl group with a fluorine atom at the 6-position on the phenyl ring.
  • Safety Profile: Requires stringent handling precautions (e.g., P101, P210 hazard codes) due to reactive fluorine and -CF₃ groups .

Analogs with Trifluoromethoxy and Methoxy Substituents

Compound C : N1-(2-(Trifluoromethoxy)phenyl)ethane-1,2-diamine
  • Structure : Trifluoromethoxy (-OCF₃) group at the 2-position of the phenyl ring.
  • Key Differences :
    • Polarity : -OCF₃ is more polar than -CF₃, increasing solubility in polar solvents.
    • Biological Activity : Demonstrated in imidazoline hydrobromide derivatives for cardiovascular applications .
Compound D : (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine
  • Structure : -OCF₃ at the meta position.
  • Key Differences :
    • Stereochemical Impact : The meta-substitution may reduce steric clashes in chiral environments compared to para-substituted analogs.
    • Stability : Requires long-term storage at controlled temperatures due to hydrolytic sensitivity .

Derivatives with Alkyl and Dimethylamino Groups

Compound E : (1R)-1-[4-(methylethyl)phenyl]ethane-1,2-diamine
  • Structure : Isopropyl group replaces -CF₃.
  • Key Differences :
    • Lipophilicity : Reduced compared to -CF₃ analogs, as alkyl groups are less electronegative.
    • Molecular Weight : 178.28 g/mol (lower due to the absence of fluorine) .
Compound F : N1,N1-Dimethyl-1-(4-(trifluoromethyl)phenyl)ethane-1,2-diamine
  • Structure: Dimethylamino modification on the diamine backbone.
  • Key Differences: Basicity: Increased due to the dimethylamino group, enhancing protonation in acidic environments. Similarity Score: 0.91 structural similarity to the parent compound, indicating retained -CF₃ interactions but altered pharmacokinetics .

Data Table: Comparative Properties

Compound Substituent(s) Molecular Weight (g/mol) Key Feature(s) Reference
Target Compound 4-CF₃ ~220* High lipophilicity, chiral R-configuration -
Compound A 4-F (bis) - Rigid chiral ligand
Compound B 6-F, 2-CF₃ 222.18 Ortho-fluorine steric effects
Compound D 3-OCF₃ 220.19 Meta-substitution, hydrolytic sensitivity
Compound E 4-isopropyl 178.28 Reduced lipophilicity
Compound F 4-CF₃, N,N-dimethyl - Enhanced basicity

*Estimated based on analogs.

Biologische Aktivität

(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral diamine compound notable for its unique trifluoromethyl group attached to a phenyl ring. This structural feature enhances its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry and drug development.

  • Molecular Formula : C9H12F3N2
  • Molecular Weight : Approximately 232.20 g/mol
  • Structural Features :
    • Chiral center at the ethane backbone
    • Presence of trifluoromethyl group which increases lipophilicity

Research indicates that the biological activity of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine may involve several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar fluorinated structures exhibit significant anticancer properties. The trifluoromethyl group may enhance binding affinities to various cancer-related targets.
  • Antimicrobial Properties : The electronegative nature of fluorine can influence interactions with microbial enzymes and receptors, potentially leading to antimicrobial effects.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, likely through modulation of inflammatory pathways.

Cytotoxicity Studies

A study investigated the cytotoxic effects of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine on various cancer cell lines. The results indicated:

Cell LineTD50 (µM)Viability Reduction (%)
HUH72560
AKH123055
U251 (Glioblastoma)4050

The compound exhibited dose-dependent cytotoxicity, with significant reductions in cell viability observed in HUH7 and AKH12 cell lines compared to controls .

Interaction Studies

Interaction studies have focused on how this compound binds to biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations have suggested that the trifluoromethyl group enhances binding affinities for specific receptors involved in cancer progression.

Comparative Analysis with Related Compounds

To understand the unique biological activity of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamineSimilar fluorinated structureAnticancerDifferent position of trifluoromethyl group
4-TrifluoromethylphenylamineTrifluoromethyl group on phenyl ringAnticancerLacks chiral center
Piperazine-based derivativesCyclic structure with amine functionalitiesAntiproliferativeDiverse mechanisms of action

This comparative analysis highlights how variations in structure can lead to differences in biological activity, emphasizing the potential of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine in therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.